Cas no 184042-60-2 (1-(2-Fluoroethyl)piperazine hydrochloride)

1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated piperazine derivative commonly employed as a versatile intermediate in pharmaceutical and chemical synthesis. The incorporation of a fluoroethyl group enhances its reactivity and potential for further functionalization, making it valuable in the development of bioactive compounds, particularly in medicinal chemistry. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the synthesis of fluorinated analogs for drug discovery, where fluorine substitution can influence pharmacokinetic properties. Its well-defined structure and high purity ensure reproducibility in research applications. Proper handling under controlled conditions is recommended due to its reactive nature.
1-(2-Fluoroethyl)piperazine hydrochloride structure
184042-60-2 structure
商品名:1-(2-Fluoroethyl)piperazine hydrochloride
CAS番号:184042-60-2
MF:C6H14ClFN2
メガワット:168.6402
MDL:MFCD23701442
CID:1005864
PubChem ID:22281452

1-(2-Fluoroethyl)piperazine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(2-Fluoroethyl)piperazine hydrochloride
    • 1-(2-Fluoro-ethyl)-piperazine hydrochloride salt
    • AK-95540
    • KB-213036
    • QC-3626
    • 1-(2-Fluoroethyl)
    • 1-(2-fluoroethyl)piperazine,hydrochloride
    • LFRPLLDKPVAJTL-UHFFFAOYSA-N
    • 1-(2-Fluoroethyl)piperazine HCl
    • SB13569
    • AX8228789
    • AB0060802
    • 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1)
    • AKOS016008115
    • 1-(2-Fluoroethyl)piperazinehydrochloride
    • SY108483
    • 1-(2-fluoroethyl)piperazine;hydrochloride
    • SCHEMBL2488007
    • CS-W021204
    • C6H14ClFN2
    • C73542
    • AMY23125
    • 184042-60-2
    • DTXSID50624295
    • DS-18041
    • MFCD23701442
    • MDL: MFCD23701442
    • インチ: 1S/C6H13FN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H
    • InChIKey: LFRPLLDKPVAJTL-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].FC([H])([H])C([H])([H])N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 168.08300
  • どういたいしつりょう: 168.0829543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 71.5
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 15.27000
  • LogP: 0.92980
  • じょうきあつ: No data available

1-(2-Fluoroethyl)piperazine hydrochloride セキュリティ情報

1-(2-Fluoroethyl)piperazine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D382137-25g
1-(2-fluoroethyl)piperazine
184042-60-2 95%
25g
$985 2024-05-24
Chemenu
CM169459-1g
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 95%
1g
$688 2021-08-05
Chemenu
CM169459-5g
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 95%
5g
$485 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBARE016-1-250MG
1-(2-fluoroethyl)piperazine hydrochloride
184042-60-2 95%
250MG
¥ 184.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067722-1g
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 95%
1g
¥840 2023-04-15
abcr
AB439741-250mg
1-(2-Fluoroethyl)piperazine hydrochloride, 95%; .
184042-60-2 95%
250mg
€90.80 2025-02-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F191719-10mg
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 95%
10mg
¥123.90 2023-09-02
A2B Chem LLC
AF01056-5g
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 97%
5g
$254.00 2024-01-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBARE016-1-1.0g
1-(2-fluoroethyl)piperazine hydrochloride
184042-60-2 95%
1.0g
¥557.0000 2024-07-23
Ambeed
A206900-5g
1-(2-Fluoroethyl)piperazine hydrochloride
184042-60-2 98%
5g
$217.0 2024-04-22

1-(2-Fluoroethyl)piperazine hydrochloride 関連文献

1-(2-Fluoroethyl)piperazine hydrochlorideに関する追加情報

Comprehensive Overview of 1-(2-Fluoroethyl)piperazine hydrochloride (CAS 184042-60-2): Properties, Applications, and Industry Insights

1-(2-Fluoroethyl)piperazine hydrochloride (CAS 184042-60-2) is a fluorinated piperazine derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its fluoroethyl moiety and hydrochloride salt form, has garnered attention for its unique physicochemical properties and potential applications. As the demand for fluorinated building blocks grows in drug discovery, understanding this compound's attributes becomes crucial for researchers and industry professionals.

The molecular structure of 1-(2-Fluoroethyl)piperazine hydrochloride combines a piperazine core with a 2-fluoroethyl substituent, offering enhanced polarity and metabolic stability compared to non-fluorinated analogs. This makes it particularly valuable in the design of bioactive molecules and pharmaceutical intermediates. Recent studies highlight its utility in developing CNS-targeting compounds, where the fluorine atom's electronegativity influences binding affinity and blood-brain barrier penetration.

In synthetic chemistry, CAS 184042-60-2 serves as a versatile amine precursor for nucleophilic substitutions and coupling reactions. Its hydrochloride salt form improves solubility in aqueous systems, facilitating reactions under mild conditions. Researchers frequently employ this compound in parallel synthesis and combinatorial chemistry approaches to accelerate drug discovery pipelines. The fluorine atom's presence also enables 19F NMR studies for reaction monitoring and metabolic tracking.

Current industry trends emphasize sustainable fluorination techniques, positioning 1-(2-Fluoroethyl)piperazine hydrochloride as a case study for efficient fluorine incorporation. With pharmaceutical companies increasingly focusing on fluorine-containing drugs (nearly 30% of new FDA approvals), this compound's role as a fluorinated synthon gains prominence. Its stability under physiological conditions makes it particularly attractive for developing long-acting formulations and targeted delivery systems.

Analytical characterization of 184042-60-2 typically involves HPLC purity analysis, mass spectrometry, and X-ray crystallography for structural confirmation. The compound's melting point (typically 210-215°C with decomposition) and solubility profile (soluble in water, methanol, and DMSO) are critical parameters for formulation scientists. Recent advancements in continuous flow chemistry have enabled more efficient large-scale production of such fluorinated intermediates.

From a regulatory perspective, proper handling of 1-(2-Fluoroethyl)piperazine hydrochloride requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should consult material safety data sheets (MSDS) for specific handling guidelines. The compound's stability data suggests compatibility with common lyophilization processes, important for pharmaceutical development.

Emerging applications explore this compound's potential in PET radiotracer development, where the fluorine-18 isotopologue could serve as a precursor for molecular imaging agents. This aligns with growing interest in theranostic compounds that combine diagnostic and therapeutic functions. The piperazine moiety's conformational flexibility may contribute to receptor binding optimization in such applications.

Market analysis indicates steady demand for 184042-60-2 from contract research organizations and academic laboratories specializing in medicinal chemistry. Suppliers typically offer this compound in research quantities (100mg-10g) with >98% purity, though custom synthesis options exist for bulk requirements. Pricing trends reflect the specialized nature of fluorinated building blocks in the fine chemicals market.

Future research directions may explore 1-(2-Fluoroethyl)piperazine hydrochloride's utility in bioconjugation strategies or as a component of metal-organic frameworks (MOFs) for catalytic applications. The compound's dual functionality (amine and fluorine) presents opportunities in multicomponent reactions and click chemistry methodologies. As green chemistry principles gain traction, developing atom-economical routes to such fluorinated intermediates remains an active area of investigation.

For researchers sourcing this material, key considerations include certificate of analysis details, storage conditions (typically 2-8°C under inert atmosphere), and supplier reliability. The compound's shelf life generally exceeds 24 months when properly stored, though periodic reanalysis is recommended for long-term projects. Technical literature suggests this intermediate's compatibility with common protecting group strategies in multistep syntheses.

In conclusion, 1-(2-Fluoroethyl)piperazine hydrochloride (CAS 184042-60-2) represents a valuable tool for modern chemical research, particularly in pharmaceutical development. Its unique combination of fluorine chemistry and piperazine pharmacology continues to inspire innovative applications across drug discovery and materials science. As fluorine chemistry advances, this compound's role as a versatile building block will likely expand, addressing current challenges in molecular design and process chemistry optimization.

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